molecular formula C16H17N3O4 B3046206 N4-benzoyl-2',3'-dideoxycytidine CAS No. 120885-60-1

N4-benzoyl-2',3'-dideoxycytidine

Cat. No. B3046206
CAS RN: 120885-60-1
M. Wt: 315.32 g/mol
InChI Key: YGZQYMMFALYKCO-GXTWGEPZSA-N
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Description

N4-benzoyl-2',3'-dideoxycytidine, also known as zebularine, is a pyrimidine analogue that has been extensively studied for its potential use in cancer treatment. Zebularine is a DNA methyltransferase inhibitor, which means it can prevent the transfer of methyl groups to DNA, leading to changes in gene expression.

Scientific Research Applications

Synthesis and Application in Oligodeoxynucleotide Incorporation

N4-Benzoyl-2',3'-dideoxycytidine has been utilized in the synthesis of phosphorothioamidites derived from 3'-thio-3'-deoxythymidine and 3'-thio-2',3'-dideoxycytidine. This process is significant for the automated synthesis of oligodeoxynucleotides containing a 3'-S-phosphorothiolate linkage. Such advancements have improved the coupling yields in oligonucleotide synthesis, essential for mechanistic studies in molecular biology and genetics (Sabbagh et al., 2004).

Prodrug Development for Anti-AIDS Treatment

The compound has been studied as a prodrug of 2',3'-dideoxy-2',3'-didehydrocytidine (DDCN), a potential anti-acquired immunodeficiency syndrome (AIDS) agent. Studies show that the prodrug can regenerate DDCN under specific conditions, which has implications for developing more effective anti-HIV treatments (Kawaguchi et al., 1989).

Structural Analysis and Molecular Modelling

Structural analysis of this compound has provided insights into its molecular conformation and interactions, contributing to the understanding of its biological activity against the HIV virus. This kind of structural elucidation is crucial for drug design and development in antiviral therapy (Gulbis et al., 1993).

Synthesis of Protected Derivatives for Oligoribonucleotide Synthesis

This compound and its derivatives are used in oligoribonucleotide synthesis. The synthesis of protected derivatives like N6-benzoyl-2'-O-tetrahydropyranyladenosine and N4-benzoyl-2'-O-tetrahydropyranylcytidine demonstrates the compound's utility in creating modified nucleotides necessary for advanced genetic and RNA research (Neilson & Werstiuk, 1971).

Applications in Understanding Mitochondrial DNA Damage

Research involving 2',3'-dideoxycytidine, related to this compound, has shown its impact on mitochondrial DNA and cellular metabolism. This research is crucial for understanding the drug's mechanism of action and its potential side effects at the cellular level (Chen & Cheng, 1989).

Electrochemical Synthesis and Derivatives

The electrochemical synthesis of derivatives of this compound has been investigated for improved synthesis methods. This approach is vital for large-scale production and pharmaceutical applications (Johansen et al., 1991).

Antiviral Activity Studies

Studies on the antiviral properties of this compound and its derivatives are essential for developing new anti-HIV medications. Research in this area helps in understanding the efficacy and potential of these compounds in treating viral infections (Loakes et al., 1995).

Future Directions

For more detailed information, refer to the Sigma-Aldrich product page .

properties

IUPAC Name

N-[1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-10-12-6-7-14(23-12)19-9-8-13(18-16(19)22)17-15(21)11-4-2-1-3-5-11/h1-5,8-9,12,14,20H,6-7,10H2,(H,17,18,21,22)/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZQYMMFALYKCO-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350423
Record name N4-benzoyl-2',3'-dideoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730608
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

120885-60-1
Record name N4-benzoyl-2',3'-dideoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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